molecular formula C9H7ClN2O3S2 B3237850 2-Acetamidobenzo[d]thiazole-6-sulfonyl chloride CAS No. 139601-01-7

2-Acetamidobenzo[d]thiazole-6-sulfonyl chloride

Cat. No.: B3237850
CAS No.: 139601-01-7
M. Wt: 290.7 g/mol
InChI Key: LVMRJRSCWBXBRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetamidobenzo[d]thiazole-6-sulfonyl chloride typically involves the reaction of 2-aminobenzo[d]thiazole with acetic anhydride to form 2-acetamidobenzo[d]thiazole. This intermediate is then reacted with chlorosulfonic acid to yield the final product . The reaction conditions usually require an inert atmosphere and controlled temperatures to ensure the desired product is obtained with high purity .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial to achieving consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2-Acetamidobenzo[d]thiazole-6-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific nucleophile or oxidizing/reducing agent used. For example, reacting with an amine can yield a sulfonamide derivative .

Scientific Research Applications

Mechanism of Action

Properties

IUPAC Name

2-acetamido-1,3-benzothiazole-6-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O3S2/c1-5(13)11-9-12-7-3-2-6(17(10,14)15)4-8(7)16-9/h2-4H,1H3,(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVMRJRSCWBXBRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC2=C(S1)C=C(C=C2)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Acetamidobenzo[d]thiazole-6-sulfonyl chloride
Reactant of Route 2
2-Acetamidobenzo[d]thiazole-6-sulfonyl chloride
Reactant of Route 3
Reactant of Route 3
2-Acetamidobenzo[d]thiazole-6-sulfonyl chloride
Reactant of Route 4
2-Acetamidobenzo[d]thiazole-6-sulfonyl chloride
Reactant of Route 5
2-Acetamidobenzo[d]thiazole-6-sulfonyl chloride
Reactant of Route 6
Reactant of Route 6
2-Acetamidobenzo[d]thiazole-6-sulfonyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.